molecular formula C7H4F3NO2 B2356234 3-(Trifluoromethoxy)isonicotinaldehyde CAS No. 1361769-59-6

3-(Trifluoromethoxy)isonicotinaldehyde

Cat. No.: B2356234
CAS No.: 1361769-59-6
M. Wt: 191.109
InChI Key: COFPUWBBAHFINV-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)isonicotinaldehyde is a chemical compound with the molecular formula C7H4F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to the isonicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)isonicotinaldehyde typically involves the introduction of the trifluoromethoxy group into the isonicotinaldehyde structure. One common method is the trifluoromethoxylation of isonicotinaldehyde using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group under specific reaction conditions, often involving the use of catalysts and controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(Trifluoromethoxy)isonicotinaldehyde has diverse applications in scientific research, including:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)isonicotinaldehyde
  • 3-(Trifluoromethoxy)benzaldehyde
  • 3-(Trifluoromethoxy)pyridine

Comparison: 3-(Trifluoromethoxy)isonicotinaldehyde is unique due to the presence of both the trifluoromethoxy group and the isonicotinaldehyde structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethoxy group enhances the compound’s ability to participate in various chemical reactions, making it a valuable tool in scientific research .

Properties

IUPAC Name

3-(trifluoromethoxy)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-11-2-1-5(6)4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFPUWBBAHFINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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